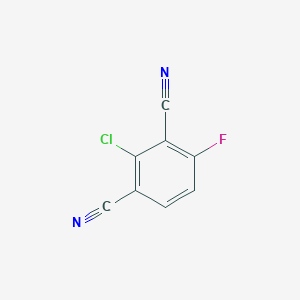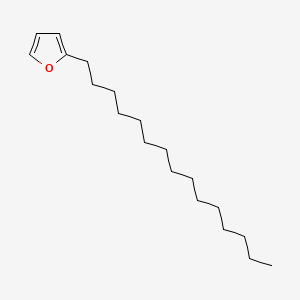
2,5-Dimethoxy-fluoren-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethoxy-fluoren-9-one is an organic compound with the molecular formula C15H12O3 It belongs to the class of fluorenone derivatives, which are known for their diverse chemical properties and applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxy-fluoren-9-one typically involves the methoxylation of fluorenone derivatives. One common method is the reaction of fluorenone with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This process leads to the substitution of hydrogen atoms with methoxy groups at the 2 and 5 positions of the fluorenone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors and the use of more environmentally friendly catalysts to optimize yield and reduce waste. The exact industrial methods may vary depending on the specific requirements and available technology.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dimethoxy-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxyfluorenones.
Aplicaciones Científicas De Investigación
2,5-Dimethoxy-fluoren-9-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethoxy-fluoren-9-one involves its interaction with specific molecular targets and pathways. The methoxy groups play a crucial role in its reactivity and binding affinity. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or altering signal transduction pathways. Detailed studies are required to fully elucidate its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
9H-Fluoren-9-one: The parent compound without methoxy groups.
2,7-Dimethoxy-9H-fluoren-9-one: A similar compound with methoxy groups at different positions.
2,7-Dihydroxy-9H-fluoren-9-one: A derivative with hydroxy groups instead of methoxy groups.
Uniqueness
2,5-Dimethoxy-fluoren-9-one is unique due to the specific positioning of its methoxy groups, which influences its chemical properties and potential applications. This structural variation can lead to differences in reactivity, biological activity, and industrial utility compared to its analogs.
Propiedades
Fórmula molecular |
C15H12O3 |
|---|---|
Peso molecular |
240.25 g/mol |
Nombre IUPAC |
2,5-dimethoxyfluoren-9-one |
InChI |
InChI=1S/C15H12O3/c1-17-9-6-7-10-12(8-9)15(16)11-4-3-5-13(18-2)14(10)11/h3-8H,1-2H3 |
Clave InChI |
MXRROKOQJXMIQQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C3=C(C2=O)C=CC=C3OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[2-(Dimethoxyphosphinyl)ethoxy]methyl]acrylic acid](/img/structure/B8611579.png)









![3-Methyl-4-[(oxiran-2-yl)methoxy]-1,2-benzoxazole](/img/structure/B8611631.png)


